![molecular formula C17H17F2NO3 B2758618 3-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxybenzamide CAS No. 1797891-81-6](/img/structure/B2758618.png)
3-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxybenzamide
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Description
3-Fluoromethcathinone, also known as 3-FMC, is a chemical compound of the phenethylamine, amphetamine, and cathinone classes that has been sold online as a designer drug . It is a structural isomer of flephedrone (4-fluoromethcathinone) .
Synthesis Analysis
In a study, 2-imino-1,3-thiazolines featuring highly fluorinated fragments were synthesized through a straightforward cyclization of diversely substituted thioureas with 2-bromo-1-(4-fluorophenyl)ethan-1-one .Molecular Structure Analysis
The molecular structure of similar compounds like 3-Fluoro-N-methylaniline has been established by FTIR and 1H- and 13C NMR spectroscopic methods .Chemical Reactions Analysis
The role of different intermolecular interactions in the polymorphic modifications of 3-chloro-N-(2-fluorophenyl)benzamide and 2-iodo-N-(4-bromophenyl)benzamide has been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 3-Fluoro-N-methylaniline include a density of 1.1±0.1 g/cm3, boiling point of 185.6±23.0 °C at 760 mmHg, vapour pressure of 0.7±0.4 mmHg at 25°C, and enthalpy of vaporization of 42.2±3.0 kJ/mol .Scientific Research Applications
Positron Emission Tomography (PET) Imaging of Tumors
- Sigma-2 Receptor Imaging : Fluorine-containing benzamide analogs, including compounds structurally related to 3-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxybenzamide, have been synthesized and evaluated for PET imaging of the sigma-2 receptor status in solid tumors. These compounds demonstrate high tumor uptake and acceptable tumor/normal tissue ratios, making them suitable for imaging applications in oncology (Tu et al., 2007).
Molecular Structure and Intermolecular Interactions
- Molecular Structure Analysis : Research on closely related benzamide compounds has explored the influence of intermolecular interactions on molecular geometry, utilizing X-ray crystallography and DFT calculations. These studies provide insights into the molecular structure and the effects of dimerization and crystal packing on the geometry of benzamide derivatives (Karabulut et al., 2014).
Corrosion Inhibition
- Carbon Steel Protection : Methoxy-substituted phenylthienyl benzamidines, which share a functional similarity with the target compound, have been studied for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds exhibit high inhibition efficiency, demonstrating their potential in materials science for protecting metals from corrosion (Fouda et al., 2020).
Synthetic Pathways and Medicinal Chemistry
- Building Blocks in Medicinal Chemistry : The synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, represents an example of how structurally related compounds can serve as valuable building blocks in the development of new drugs. This highlights the compound's relevance in synthetic chemistry for creating novel therapeutic agents (Van Hende et al., 2009).
Antimicrobial Activity
- Bacterial Cell Division Inhibition : Research into the antimicrobial properties of benzamide derivatives, including those structurally similar to the target compound, has shown that such compounds can inhibit bacterial cell division, demonstrating potential for the development of new antimicrobial agents (Haydon et al., 2010).
properties
IUPAC Name |
3-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-22-15-7-6-12(9-14(15)19)17(21)20-10-16(23-2)11-4-3-5-13(18)8-11/h3-9,16H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFLUWIYWKWVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC(=CC=C2)F)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methoxybenzamide |
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